N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-pyrimidin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9-2-3-10(6-11(9)14)17-12(18)7-19-13-4-5-15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFSGNVURXHIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution reaction of 3-fluoro-4-methylphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a pyrimidinylthio compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aromatic fluorine and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues documented in the evidence:
Key Observations :
- Pyrimidine vs. Thieno/Benzofuropyrimidine Cores: The main compound’s pyrimidinylthio group contrasts with thieno[3,2-d]pyrimidinone or benzofuropyrimidine cores in analogues. These fused-ring systems may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility compared to the simpler pyrimidine ring .
- Fluorinated vs.
Pharmacological and Physicochemical Properties
While direct data on the main compound are unavailable, inferences can be drawn from analogues:
- Lipophilicity : The trifluoromethoxy group in increases logP, favoring blood-brain barrier penetration, whereas the 3-fluoro-4-methylphenyl group in the main compound balances lipophilicity and polarity.
- Hydrogen Bonding: The pyrimidinylthio group’s sulfur atom and acetamide’s carbonyl may act as H-bond acceptors, similar to the thienopyrimidinone’s carbonyl in .
- Bioactivity: Thieno[3,2-d]pyrimidinone derivatives (e.g., ) are reported as kinase inhibitors, suggesting the main compound could target similar pathways but with altered selectivity due to fluorine substitution.
Challenges and Opportunities
- Selectivity : Fluorine’s small size and high electronegativity may improve target specificity compared to bulkier substituents (e.g., trifluoromethoxy in ).
- Synthetic Scalability : emphasizes the need for high-purity intermediates in polyimide synthesis, a consideration equally critical for pharmaceutical applications .
Q & A
Q. What are structurally similar compounds with validated bioactivity?
- Comparative Table :
| Compound Name | Key Features | Biological Activity | Reference |
|---|---|---|---|
| N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxodihydropyrimidin-4-yl)sulfanyl]acetamide | Dihydropyrimidine core | Antifungal (IC₅₀ = 1.8 µM) | |
| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide | Oxadiazole substitution | Anticancer (IC₅₀ = 0.47 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
